![molecular formula C25H12I4 B13432359 3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] is a chemical compound known for its unique structure and properties It belongs to the spirobi[fluorene] family, characterized by a spiro linkage between two fluorene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobi[fluorene]. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and time to ensure the selective iodination at the desired positions.
Industrial Production Methods
While specific industrial production methods for 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various functionalized spirobi[fluorene] derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Potential use in bioimaging and as a probe due to its unique optical properties.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which 3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with molecular targets. The iodine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The spiro linkage provides structural rigidity, which can affect the compound’s overall stability and performance in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene]
- 3,3’,6,6’-Tetrachloro-9,9’-spirobi[fluorene]
- 3,3’,6,6’-Tetrafluoro-9,9’-spirobi[fluorene]
Uniqueness
3,3’,6,6’-Tetraiodo-9,9’-spirobi[fluorene] is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher atomic weight of iodine influence the compound’s reactivity, making it suitable for specific applications that require these characteristics.
Propiedades
Fórmula molecular |
C25H12I4 |
|---|---|
Peso molecular |
820.0 g/mol |
Nombre IUPAC |
3,3',6,6'-tetraiodo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H12I4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H |
Clave InChI |
ITKRQZWIPWPPNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)C3=C(C24C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I)C=CC(=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)
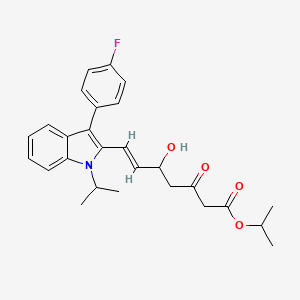
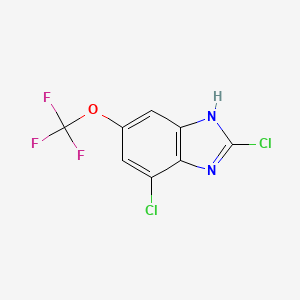
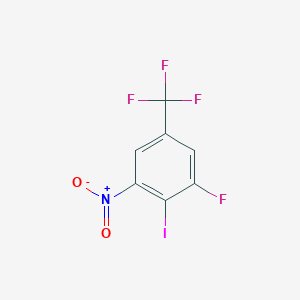
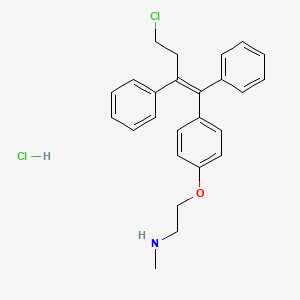

![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)

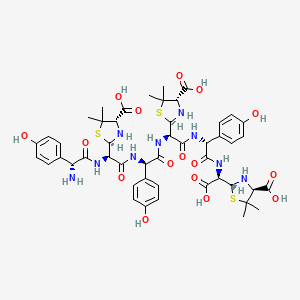
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
